

cross-reactivity of PD168393 with other ErbB family members

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An In-depth Comparison of PD168393 Cross-Reactivity with ErbB Family Members

PD168393 is a potent, cell-permeable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, also known as the ErbB family.[1][2] This guide provides a detailed comparison of the cross-reactivity of **PD168393** with the different members of the ErbB family, supported by experimental data. The ErbB family, comprising four members —EGFR (ErbB1), HER2/neu (ErbB2), Her3 (ErbB3), and Her4 (ErbB4)—are key regulators of cell growth, proliferation, and differentiation.[3] Their overexpression has been implicated in numerous human cancers.[2]

Inhibitory Profile of PD168393 against ErbB Family Members

PD168393 demonstrates potent inhibitory activity against EGFR (ErbB1) and also exhibits cross-reactivity with other ErbB family members, particularly ErbB2.[1][4] It functions as an irreversible inhibitor by covalently modifying a cysteine residue within the ATP-binding pocket of the kinase domain.[2][5] This covalent binding leads to a sustained suppression of kinase activity.[4]

Quantitative Analysis of Cross-Reactivity

The inhibitory potency of **PD168393** against different ErbB family members is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values from various experimental settings.



Target Receptor	Cell Line / Assay Conditions	IC50 Value	Reference
EGFR (ErbB1)	EGF Receptor Kinase Assay	0.7 nM	[1]
EGF-dependent receptor autophosphorylation in A431 cells	Suppressed continuously	[4][6]	
EGF-mediated tyrosine phosphorylation in HS-27 human fibroblasts	1-6 nM	[4][6]	
HER2 (ErbB2)	Her2-induced tyrosine phosphorylation in 3T3-Her2 cells	~100 nM	[4][6]
ErbB Family	Heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells	5.7 nM	[4][6]

Note: The MDA-MB-453 cell line expresses ErbB2, ErbB3, and ErbB4, and heregulin is a ligand for ErbB3 and ErbB4. The potent inhibition in these cells suggests activity against the signaling mediated by these receptors.

PD168393 has been shown to be highly selective for the ErbB family, with no significant activity reported against other tyrosine kinases such as the insulin receptor, PDGF receptor, or FGF receptor, nor against protein kinase C (PKC).[1][6]

Experimental Methodologies

The determination of the inhibitory activity of **PD168393** against ErbB family members typically involves in vitro kinase assays and cell-based autophosphorylation assays.



In Vitro Kinase Inhibition Assay Protocol

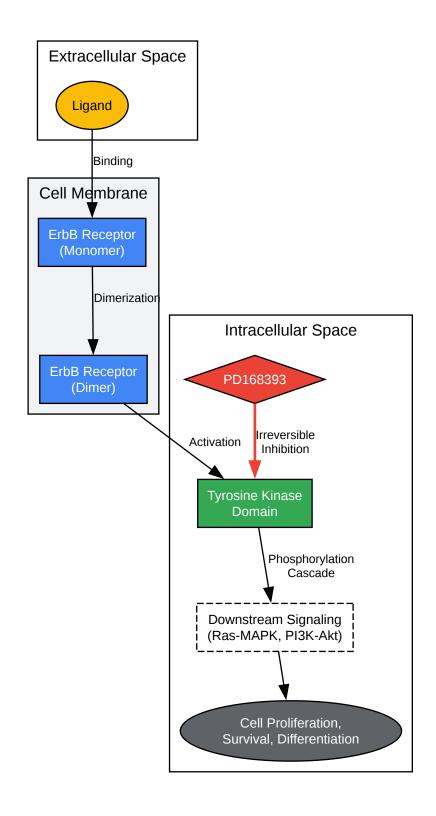
- Enzyme and Substrate Preparation: Recombinant human ErbB kinase domains are purified.

 A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
- Inhibitor Preparation: **PD168393** is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
- Kinase Reaction: The ErbB kinase, the substrate, and ATP (often radiolabeled, e.g., [γ ³²P]ATP) are incubated in a reaction buffer in the presence of varying concentrations of
 PD168393.
- Quantification of Inhibition: The amount of phosphorylated substrate is measured. In the
 case of radiolabeled ATP, this is often done by capturing the substrate on a filter and
 measuring the incorporated radioactivity using a scintillation counter.
- IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated as the concentration of PD168393 that results in a 50% reduction in kinase activity.

Visualizing the Mechanism and Workflow

To better understand the context of **PD168393**'s activity, the following diagrams illustrate the ErbB signaling pathway and a typical experimental workflow.

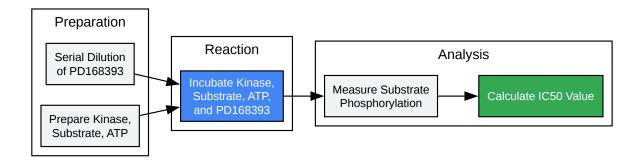




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Caption: ErbB signaling pathway and PD168393 inhibition point.





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Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

PD168393 is a potent, irreversible inhibitor of EGFR (ErbB1) and also demonstrates significant cross-reactivity with other ErbB family members, most notably ErbB2. While its highest potency is against EGFR, the low nanomolar to sub-micromolar inhibition of other family members classifies it as a pan-ErbB inhibitor in many contexts. This broad-spectrum activity against the ErbB family makes it a valuable tool for studying the roles of these receptors in cancer biology and a reference compound in the development of more selective or pan-ErbB targeted therapies.

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